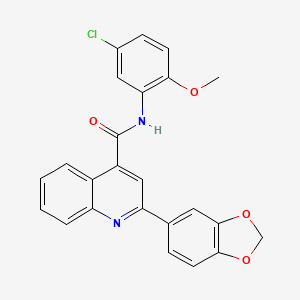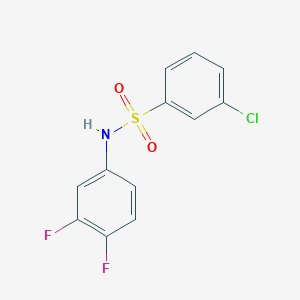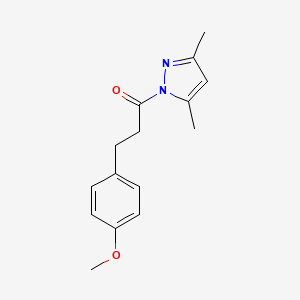
N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.
Comparación Con Compuestos Similares
- N-cyclopropyl-2,4,6-trimethylbenzenesulfonamide
- N-cyclopropyl-2,3,5-trimethylbenzenesulfonamide
- N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide
Comparison: this compound is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the methyl groups can affect the compound’s ability to interact with enzymes and other molecular targets, leading to variations in its efficacy and potency.
Propiedades
Fórmula molecular |
C12H17NO2S |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
N-cyclopropyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-10(3)12(7-9(8)2)16(14,15)13-11-4-5-11/h6-7,11,13H,4-5H2,1-3H3 |
Clave InChI |
ZQNOYPSXDNGVIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14931258.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B14931264.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14931265.png)


![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B14931274.png)
![3,3-dimethyl-10-(phenylcarbonyl)-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14931293.png)
![2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931301.png)
![2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14931306.png)
![2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14931318.png)
![2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931326.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14931328.png)


